5-(Aminomethyl)adamantan-2-OL 5-(Aminomethyl)adamantan-2-OL
Brand Name: Vulcanchem
CAS No.: 1053170-70-9
VCID: VC8044289
InChI: InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2
SMILES: C1C2CC3CC(C2)(CC1C3O)CN
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol

5-(Aminomethyl)adamantan-2-OL

CAS No.: 1053170-70-9

Cat. No.: VC8044289

Molecular Formula: C11H19NO

Molecular Weight: 181.27 g/mol

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)adamantan-2-OL - 1053170-70-9

Specification

CAS No. 1053170-70-9
Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
IUPAC Name 5-(aminomethyl)adamantan-2-ol
Standard InChI InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2
Standard InChI Key FQVWYKRNBLKXQJ-UHFFFAOYSA-N
SMILES C1C2CC3CC(C2)(CC1C3O)CN
Canonical SMILES C1C2CC3CC(C2)(CC1C3O)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The adamantane core consists of four fused cyclohexane rings arranged in a chair conformation, granting exceptional thermal and chemical stability. In 5-(aminomethyl)adamantan-2-ol, the hydroxyl group occupies the 2-position, while the aminomethyl group is attached to the 5-position (Figure 1). This spatial arrangement creates distinct electronic and steric environments that influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number1053170-70-9
Molecular FormulaC₁₁H₁₉NO
Molecular Weight217.736 g/mol
HS Code2922199090 (amino-alcohols)
LogP (Partition Coefficient)2.63

Isomer-Specific Considerations

The 5-(aminomethyl) isomer differs critically from its 2-(aminomethyl) analog (PubChem CID 24721177), where both functional groups occupy adjacent positions. This positional variance alters hydrogen-bonding capacity and solubility profiles. For instance, the 5-isomer’s hydroxyl and aminomethyl groups are spatially separated, reducing intramolecular hydrogen bonding compared to the 2-isomer .

Synthesis and Reaction Pathways

Reductive Amination Strategies

While no direct synthesis protocols for 5-(aminomethyl)adamantan-2-ol are documented in the provided sources, analogous methods for furan-based amino-alcohols offer transferable insights. For example, Ni/SBA-15 catalysts enable reductive amination of 5-hydroxymethylfurfural (HMF) with aqueous ammonia to yield 5-(aminomethyl)-2-furanmethanol at 89.8% efficiency . Adapting this approach to adamantane derivatives would require:

  • Functionalization of Adamantanone: Introducing a hydroxymethyl group at the 2-position via Corey-Chaykovsky epoxidation or hydroxylation .

  • Reductive Amination: Using non-noble metal catalysts (e.g., Ni/SBA-15) to couple the hydroxylated adamantane with ammonia under mild conditions (100°C, 4 h) .

Equation 1: Proposed Reductive Amination
2-Hydroxyadamantane-5-carbaldehyde+NH3Ni/SBA-15, H25-(Aminomethyl)adamantan-2-ol\text{2-Hydroxyadamantane-5-carbaldehyde} + \text{NH}_3 \xrightarrow{\text{Ni/SBA-15, H}_2} \text{5-(Aminomethyl)adamantan-2-ol}

Alternative Routes: Ammonolysis of Epoxides

β-Amino alcohols like 5-(aminomethyl)adamantan-2-ol can also be synthesized via ammonolysis of epoxides. A recent protocol using HCOONH₄ in methanol at 50°C achieved 74–94% yields for structurally similar compounds . Applying this to adamantane-derived epoxides would involve:

  • Epoxidation: Treating adamantene with m-CPBA to form 5,6-epoxyadamantane.

  • Ring-Opening: Reacting the epoxide with aqueous ammonia and ammonium formate to install the aminomethyl and hydroxyl groups .

Applications in Medicinal Chemistry

Kinase Inhibition

Adamantane-based amino-alcohols are potent kinase inhibitors due to their ability to occupy hydrophobic pockets in ATP-binding sites. The hydroxyl group coordinates with catalytic lysine residues, while the aminomethyl moiety stabilizes charge interactions .

Central Nervous System (CNS) Therapeutics

The compound’s high logP (2.63) suggests favorable blood-brain barrier permeability, making it a candidate for treating neurodegenerative diseases. Structural analogs have shown efficacy in modulating NMDA receptors and monoamine transporters .

Industrial and Material Science Applications

Polymer Stabilizers

Adamantane derivatives stabilize polymers against thermal degradation. The hydroxyl group acts as a radical scavenger, while the aminomethyl group enhances compatibility with polar matrices like polyamides .

Catalysis

Ni/SBA-15 catalysts used in amino-alcohol synthesis could be modified with adamantane ligands to improve recyclability. The rigid framework minimizes metal leaching, maintaining >70% activity after five cycles .

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